molecular formula C5H4IN3O4 B10910840 (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid

(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B10910840
M. Wt: 297.01 g/mol
InChI Key: PNTKAOKESTUGQC-UHFFFAOYSA-N
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Description

(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound with the molecular formula C5H4IN3O4 and a molecular weight of 297.01 g/mol. It is characterized by the presence of an iodine atom, a nitro group, and a pyrazole ring, making it a valuable building block in organic synthesis and pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids like nitric acid for nitration and subsequent reactions with acetic anhydride or acetic acid derivatives.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles like halogens or alkylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the development of materials with specific properties, such as luminescent materials and sensors

Mechanism of Action

The mechanism of action of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom and pyrazole ring can engage in various binding interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-1-acetic acid: Lacks the iodine and nitro groups, making it less reactive in certain chemical reactions.

    5-Iodo-1H-pyrazole: Lacks the nitro and acetic acid groups, limiting its biological activity.

    3-Nitro-1H-pyrazole: Lacks the iodine and acetic acid groups, affecting its chemical reactivity and biological properties

Uniqueness

(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both iodine and nitro groups on the pyrazole ring, which enhances its reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C5H4IN3O4

Molecular Weight

297.01 g/mol

IUPAC Name

2-(5-iodo-3-nitropyrazol-1-yl)acetic acid

InChI

InChI=1S/C5H4IN3O4/c6-3-1-4(9(12)13)7-8(3)2-5(10)11/h1H,2H2,(H,10,11)

InChI Key

PNTKAOKESTUGQC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1[N+](=O)[O-])CC(=O)O)I

Origin of Product

United States

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